molecular formula C40H79NO B168054 Stearyl erucamide CAS No. 10094-45-8

Stearyl erucamide

Cat. No.: B168054
CAS No.: 10094-45-8
M. Wt: 590.1 g/mol
InChI Key: FUSNPOOETKRESL-ZPHPHTNESA-N
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Description

Stearyl erucamide, also known as N-octadecyl-13-docosenoic acid amide, is a secondary fatty acid amide. It is derived from erucic acid and stearyl amine. This compound is known for its excellent lubricating properties, high thermal stability, and low volatility. These characteristics make it a valuable additive in various industrial applications, particularly in the polymer and plastic industries.

Mechanism of Action

Target of Action

Stearyl erucamide primarily targets microglia cells . Microglia are a type of glial cell located throughout the brain and spinal cord, and they act as the first and main form of active immune defense in the central nervous system .

Mode of Action

This compound interacts with its targets, the microglia cells, by being taken up by these cells . This interaction leads to the upregulation of angiogenic cytokines like VEGF, PDGFa, FGF, IL-6, and TNFa . These cytokines play a crucial role in inflammation and healing, suggesting that this compound may have anti-inflammatory and healing properties .

Biochemical Pathways

This compound, and its counterpart erucic acid, have demonstrated the ability to modulate cholinergic pathways and signaling molecules associated with memory in animal models, leading to enhanced cognitive function . This suggests that this compound may have a role in cognitive function and memory enhancement .

Pharmacokinetics

It is known that the compound has a high log pow value, indicating a remarkable bioaccumulation potential . This suggests that this compound may accumulate in organisms over time .

Result of Action

This compound has good lubricity and smoothness, and it exhibits good thermal stability . It can be used in the processing of plastics (resins) over 300 °C .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a lubricant and anti-blocking agent can be affected by the temperature of the environment, as it can be used in environments with temperatures over 300 °C . Furthermore, its bioaccumulation potential suggests that it may be influenced by factors such as the presence of other compounds in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl erucamide is synthesized through the reaction of erucic acid with stearyl amine. The reaction typically occurs in the presence of a catalyst, such as solid strong acids like phosphomolybdic acid, silico-tungstic acid, or phosphotungstic acid. The reaction conditions involve heating the mixture to around 200°C and maintaining it under high pressure (345-690 kPa) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-step process. This involves directly reacting primary octadecylamine and erucic acid in the presence of a catalyst composed of solid strong acid, metatitanic acid, and chromatographic silica gel. The catalyst ratios are typically 12-30% metatitanic acid and 50-88% chromatographic silica gel. This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Stearyl erucamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidative degradation products.

    Reduction: Although less common, reduction reactions can modify the amide group.

    Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions typically occur under mild to moderate temperatures.

    Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidative degradation products, including hydroxylated derivatives.

    Reduction: Reduced forms of this compound with modified amide groups.

    Substitution: Substituted derivatives with various functional groups replacing the amide hydrogen.

Comparison with Similar Compounds

  • Oleamide
  • Erucamide
  • Behenamide

Stearyl erucamide stands out due to its superior thermal stability, lubricity, and anti-static properties, making it a preferred choice in various industrial applications.

Properties

IUPAC Name

(Z)-N-octadecyldocos-13-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNPOOETKRESL-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884445
Record name 13-Docosenamide, N-octadecyl-, (13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals
Record name 13-Docosenamide, N-octadecyl-, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10094-45-8
Record name Stearyl erucamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Docosenamide, N-octadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Docosenamide, N-octadecyl-, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 13-Docosenamide, N-octadecyl-, (13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-octadecyldocos-13-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL ERUCAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5IF4W9060
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does stearyl erucamide affect the surface properties of polypropylene films?

A1: this compound acts as a slip additive, migrating to the surface of polypropylene films and reducing the coefficient of friction. [, ] This effect is attributed to the formation of a lubricating layer that facilitates easier sliding of surfaces in contact with the film.

Q2: How do researchers study the relationship between this compound concentration and its effect on friction?

A2: Researchers utilize a combination of experimental techniques and computational modeling to understand this relationship. Experimentally, the coefficient of friction is measured for films containing different concentrations of this compound. [] Additionally, coarse-grained simulations are employed to model the diffusion of this compound within the polypropylene matrix and its accumulation at the surface. [] By relating the simulated surface density of this compound to the experimentally determined coefficient of friction, researchers can predict the impact of additive concentration on film surface properties.

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